3-Bromo-5-(difluoromethyl)-4-methylpyridine
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Overview
Description
3-Bromo-5-(difluoromethyl)-4-methylpyridine: is a heterocyclic organic compound featuring a pyridine ring substituted with bromine, difluoromethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(difluoromethyl)-4-methylpyridine typically involves the bromination of 5-(difluoromethyl)-4-methylpyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(difluoromethyl)-4-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of 3-Bromo-5-methyl-4-methylpyridine.
Scientific Research Applications
3-Bromo-5-(difluoromethyl)-4-methylpyridine is utilized in several scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Potential use in drug discovery and development, particularly in the design of pharmaceuticals targeting specific enzymes or receptors.
Industry: Employed in the production of agrochemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(difluoromethyl)-4-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and difluoromethyl groups enhance the compound’s ability to form strong interactions with target sites, leading to inhibition or modulation of biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-4-methylpyridine
- 5-Bromo-2-(difluoromethyl)pyridine
Uniqueness
3-Bromo-5-(difluoromethyl)-4-methylpyridine is unique due to the presence of both bromine and difluoromethyl groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The difluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, which are advantageous in drug design and development.
Properties
IUPAC Name |
3-bromo-5-(difluoromethyl)-4-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c1-4-5(7(9)10)2-11-3-6(4)8/h2-3,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUOPUSAYVGPIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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